molecular formula C17H26N2 B11421732 2-(2,2-dimethylpropyl)-1-pentyl-1H-benzimidazole

2-(2,2-dimethylpropyl)-1-pentyl-1H-benzimidazole

Cat. No.: B11421732
M. Wt: 258.4 g/mol
InChI Key: QQELONLKRZVSFL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-1-pentyl-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a benzodiazole ring substituted with a 2,2-dimethylpropyl group and a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropyl)-1-pentyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the 2,2-dimethylpropyl and pentyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The process may also involve the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-1-pentyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-1-pentyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropyl)-1-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Neopentyl glycol:

    Neopentyl alcohol: A related compound with a hydroxyl group, used in various chemical syntheses.

Uniqueness

2-(2,2-Dimethylpropyl)-1-pentyl-1H-1,3-benzodiazole is unique due to its benzodiazole ring structure combined with the 2,2-dimethylpropyl and pentyl groups

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-1-pentylbenzimidazole

InChI

InChI=1S/C17H26N2/c1-5-6-9-12-19-15-11-8-7-10-14(15)18-16(19)13-17(2,3)4/h7-8,10-11H,5-6,9,12-13H2,1-4H3

InChI Key

QQELONLKRZVSFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CC(C)(C)C

Origin of Product

United States

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